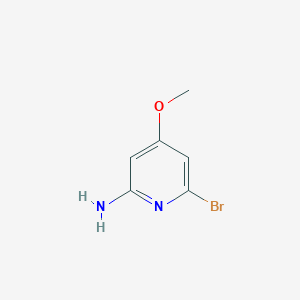

6-Bromo-4-methoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWXKDVDUIKUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855997 | |

| Record name | 6-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158786-59-4 | |

| Record name | 6-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Advanced Derivatization Strategies of 6 Bromo 4 Methoxypyridin 2 Amine

Substitution Reactions at the Bromine Atom

The bromine atom at the C6 position of 6-bromo-4-methoxypyridin-2-amine is a key functional group for introducing molecular diversity. It readily participates in both nucleophilic substitution and transition metal-catalyzed coupling reactions.

Nucleophilic Substitution Pathways

The pyridine (B92270) ring, being an electron-deficient heterocycle, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the α (C2/C6) and γ (C4) positions. In the case of this compound, the bromine atom is situated at an activated position. However, the presence of the electron-donating amino and methoxy (B1213986) groups can modulate the reactivity of the C-Br bond towards nucleophiles.

While direct SNAr reactions on 2-halopyridines can be challenging without strong activation, copper-catalyzed methods have proven effective for C-N bond formation. For instance, copper(I) iodide (CuI) in the presence of a suitable ligand can catalyze the amination of bromo- and iodopyridines. scispace.comresearchgate.net In a study on 2,6-dibromopyridine (B144722), CuI with N,N'-dimethylethylenediamine as a ligand in N-methyl-2-pyrrolidone (NMP) was effective for selective mono-amination. researchgate.net Such conditions could potentially be adapted for the nucleophilic substitution of the bromine atom in this compound with various nitrogen, oxygen, or sulfur nucleophiles.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. mdpi-res.com Palladium-catalyzed reactions are among the most widely used for this purpose. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is highly versatile for creating biaryl structures or introducing alkyl or vinyl groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, using a palladium catalyst and a base. ustc.edu.cn This allows for the introduction of vinyl functionalities onto the pyridine core.

Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. mdpi-res.com It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com

The table below summarizes typical conditions for these key C-C bond-forming reactions, which are broadly applicable to aryl bromides like this compound.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Aryl/Alkyl Boronic Acid | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Dioxane/H₂O, Toluene (B28343), or DMF | researchgate.netresearchgate.net |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | ustc.edu.cn |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Et₃N or Piperidine (B6355638) | THF or DMF | mdpi-res.commdpi.com |

Reactions Involving the Amino Functionality

The primary amino group at the C2 position is a versatile functional handle that can undergo a variety of transformations, including acylation and derivatization for building more complex molecular scaffolds.

Acylation and Protection-Deprotection Strategies

The amino group is nucleophilic and readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This acylation can be a desirable derivatization in itself or a necessary step for protecting the amine during subsequent reactions.

Given the reactivity of the amino group, its protection is often crucial to prevent unwanted side reactions during manipulations at other parts of the molecule, such as the bromine atom. Common protecting groups for amines in heterocyclic systems include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the conditions required for its removal. sigmaaldrich.com

The table below outlines common protection and deprotection strategies for amino groups.

| Protecting Group | Reagent for Protection | Conditions for Deprotection | Ref. |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | sigmaaldrich.com |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF | sigmaaldrich.com |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2-acetyl-5,5-dimethylcyclohexane-1,3-dione | 2% Hydrazine in DMF | sigmaaldrich.com |

Derivatization for Scaffold Expansion

The amino group serves as a key anchoring point for the construction of larger, more elaborate molecular structures. By reacting the amine with appropriate building blocks, complex scaffolds with desired three-dimensional arrangements can be synthesized. For example, aminopyridines can be used to construct TREN-based (tris(2-aminoethyl)amine) ligands, which can act as scaffolds for creating multimetallic complexes or other complex organic molecules. georgiasouthern.edu This involves the reaction of the amino group with a branched electrophile to create a "claw-like" structure. georgiasouthern.edu Such strategies are vital in the development of new materials and complex drug molecules.

Reactions of the Methoxy Group

The methoxy group at the C4 position is generally one of the more stable functionalities on the pyridine ring. However, under specific and often forcing conditions, it can be induced to react.

The most common reaction involving an aryl methoxy group is O-demethylation to yield the corresponding hydroxyl group, in this case, a pyridone. This transformation typically requires strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃).

Furthermore, the reactivity of the pyridine ring can be enhanced by N-alkylation or N-oxidation, which makes the ring more electron-deficient. While literature on the direct nucleophilic displacement of a 4-methoxy group on a pyridine ring is sparse, activation of the ring could render it more susceptible to such reactions. A study on the dearomative addition of Grignard reagents to 4-methoxypyridinium ions highlights that activation of the pyridine nitrogen is crucial for reactions involving the 4-methoxy substituent. acs.org However, the same study noted that substituted 4-methoxypyridines can be poor candidates for nucleophilic additions due to a reduced tendency to form the necessary pyridinium (B92312) ions. acs.org

Demethylation Reactions

Commonly employed reagents for the demethylation of methoxy-substituted pyridines include strong Lewis acids and Brønsted acids. Boron tribromide (BBr₃) is a highly effective but strong reagent that readily cleaves the ether linkage. Aluminum chloride (AlCl₃) offers a slightly milder alternative. Strong mineral acids, such as hydrobromic acid (HBr), are also frequently used, often at elevated temperatures. chem-station.com The reaction with HBr proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

| Reagent | Typical Conditions | Reference |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (e.g., -78 °C to rt) | chem-station.com |

| Aluminum chloride (AlCl₃) | Inert solvent (e.g., CH₂Cl₂ or MeNO₂), reflux | chem-station.com |

| Hydrobromic acid (HBr) | 48% aqueous solution, reflux, often with acetic acid as co-solvent | chem-station.com |

| Alkyl thiols (e.g., dodecanethiol) | High-boiling solvent (e.g., NMP or DMSO), elevated temperature (e.g., 130 °C) | chem-station.com |

Table 1: Reagents and Conditions for Demethylation of Methoxy-substituted Pyridines

Modification of Alkoxy Sidechains

Following the demethylation to the 4-hydroxypyridine (B47283) derivative, the newly formed hydroxyl group serves as a handle for further modifications of the sidechain. A common and versatile reaction is the Williamson etherification, which allows for the introduction of a wide variety of alkyl, aryl, or functionalized chains. chemspider.com This reaction typically involves the deprotonation of the hydroxyl group with a suitable base, such as potassium carbonate, followed by reaction with an alkyl halide. chemspider.com For instance, reacting the 4-hydroxypyridine with propargyl bromide in the presence of potassium carbonate in a solvent like DMF or acetonitrile leads to the corresponding propargyloxy derivative. chemspider.com

Beyond simple alkylation, the hydroxyl group can be converted to other functionalities. For example, it can be transformed into a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a range of nucleophiles in subsequent reactions.

Electrophilic and Other Pyridine Ring Functionalizations

The pyridine ring of this compound is susceptible to various functionalization reactions, with the regioselectivity being a key consideration.

Regioselectivity Influences of Bromine and Methoxy Substituents

The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the position of further electrophilic substitution. The 2-amino group is a strong activating group and an ortho-, para-director. The 4-methoxy group is also an activating ortho-, para-director. The 6-bromo substituent is a deactivating group but is also an ortho-, para-director.

In the case of this compound, the positions C3 and C5 are available for electrophilic attack. The powerful activating and directing effects of the amino and methoxy groups will strongly favor substitution at these positions. libretexts.orglibretexts.org The amino group at position 2 directs towards C3 and C5. The methoxy group at position 4 directs towards C3 and C5. The bromine at position 6 also directs towards C5. Therefore, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions. The relative amounts of substitution at each position will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, in nitration reactions, the nitronium ion (NO₂⁺) will be directed to these electron-rich positions. stackexchange.commasterorganicchemistry.com

Oxidation and Reduction Potentials and Outcomes

The functional groups on this compound offer sites for both oxidation and reduction reactions.

The 2-amino group can be a site for oxidation. While direct oxidation of aminopyridines can sometimes be challenging, it is possible to convert them to other functional groups under specific conditions. One common transformation is the conversion of the amino group to a nitro group, although this often requires harsh conditions. nih.gov

The pyridine nitrogen itself can be oxidized to form a pyridine N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. thieme-connect.de The resulting N-oxide can then be used to facilitate further functionalization of the pyridine ring or can be subsequently reduced back to the pyridine. thieme-connect.dersc.orgorganic-chemistry.orggoogle.com

The bromo substituent can be a site for reduction. Catalytic hydrogenation or other reducing agents can be used to replace the bromine atom with a hydrogen atom. This can be a useful strategy for introducing a hydrogen at that position after the bromine has served its purpose as a directing group or as a handle for other reactions. masterorganicchemistry.com

The pyridine ring itself can be reduced under certain conditions. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can lead to the corresponding piperidine derivative. organic-chemistry.orgwikipedia.org The reduction of the pyridine ring can also be achieved through transfer hydrogenation methods. wikipedia.org

Synthesis of Libraries of this compound Derivatives

The versatile reactivity of this compound makes it an excellent scaffold for the generation of chemical libraries for drug discovery and other applications. Various strategies can be employed for the high-throughput synthesis of derivatives.

Modern synthetic methodologies such as microwave-assisted synthesis and solid-phase synthesis can be effectively utilized to accelerate the generation of a library of compounds. nih.govsoton.ac.ukresearchgate.netnih.govnih.gov For example, a library of ethers can be rapidly synthesized from the 4-hydroxy derivative using a parallel synthesis approach where different alkyl halides are reacted in separate wells of a microtiter plate.

A possible strategy for library synthesis could involve a divergent approach starting from this compound. In the first step, the methoxy group can be demethylated to the corresponding hydroxyl group. This intermediate can then be subjected to a variety of alkylation or acylation reactions to introduce diversity at the 4-position. In parallel, the amino group at the 2-position can be acylated or undergo other transformations. Furthermore, the bromine at the 6-position can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of aryl, heteroaryl, or alkyl groups. By combining these different derivatization strategies in a combinatorial fashion, a large and diverse library of compounds can be efficiently generated. organic-chemistry.orgrsc.org

| Scaffold Position | Derivatization Reaction | Example Reagents/Conditions |

| 4-position (via hydroxyl) | Williamson Etherification | Various alkyl halides, K₂CO₃, DMF or MeCN |

| 4-position (via hydroxyl) | Esterification | Various acyl chlorides or anhydrides, base |

| 2-position (amino) | Acylation | Various acyl chlorides or anhydrides, base |

| 6-position (bromo) | Suzuki Coupling | Arylboronic acids, Pd catalyst, base |

| 6-position (bromo) | Buchwald-Hartwig Amination | Various amines, Pd catalyst, base |

Table 2: Potential Derivatization Strategies for Library Synthesis

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Design and Synthesis of Novel Molecular Scaffolds

The strategic positioning of functional groups on the pyridine (B92270) ring of 6-Bromo-4-methoxypyridin-2-amine makes it an ideal starting material for the synthesis of diverse and complex heterocyclic systems.

Utilization as a Building Block for Complex Heterocyclic Systems

The bromine atom at the 6-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of fused ring systems. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various organoboron compounds. For instance, coupling with aryl or heteroaryl boronic acids can introduce diverse aromatic moieties, leading to the synthesis of biaryl and hetero-biaryl structures that are prevalent in many biologically active compounds. A notable application is in the synthesis of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors, where a similar bromo-methoxypyridine amine was coupled with a boronic acid derivative. mdpi.com

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring. wikipedia.orglibretexts.orgrug.nl This reaction is crucial for building molecules with specific ligand-binding properties and for creating precursors to complex nitrogen-containing heterocycles.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. wikipedia.org The resulting alkynylpyridines are valuable intermediates that can be further elaborated into more complex structures, such as fused heterocycles or conjugated systems with interesting photophysical properties.

The amino and methoxy (B1213986) groups on the pyridine ring also play a significant role in directing the reactivity and influencing the properties of the resulting molecules. The amino group can act as a nucleophile or be transformed into other functional groups, while the methoxy group modulates the electronic properties of the pyridine ring.

Integration into Drug Discovery Programs

The structural motifs accessible from this compound are of significant interest in drug discovery. The pyridine core is a common feature in many approved drugs, and the ability to functionalize it at multiple positions allows for the fine-tuning of pharmacological properties.

Drug discovery programs often utilize fragment-based lead discovery and scaffold hopping strategies. In this context, this compound and its derivatives can serve as valuable fragments or scaffolds for the development of new therapeutic agents. The ability to systematically modify the substituents on the pyridine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Role in Bioactive Molecule Synthesis

The utility of this compound extends to its role as a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and compounds with potential therapeutic applications.

Precursors for Enzyme Inhibitors

Enzyme inhibitors are a major class of therapeutic agents, and the pyridine scaffold is a common feature in many kinase inhibitors. The dysregulation of protein kinases is implicated in numerous diseases, particularly cancer. ed.ac.uk

This compound can serve as a precursor for the synthesis of kinase inhibitors. For example, the related 2-aminopyridine (B139424) core is a key component of many tyrosine kinase inhibitors. nih.gov By utilizing the bromine atom for cross-coupling reactions, various aryl and heteroaryl groups can be introduced, which are often crucial for binding to the ATP-binding site of kinases. For instance, the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors highlights a strategy where a bromo-substituted aniline (B41778) is coupled to a heterocyclic core, a synthetic transformation that could be conceptually applied to this compound to generate novel inhibitor scaffolds. nih.gov

A fragment-based approach led to the discovery of selective 4-amino-pyridopyrimidine inhibitors of MAP4K4, where aminopyridine fragments were key to the initial hit identification and subsequent optimization. researchgate.net

| Enzyme Target | Inhibitor Scaffold | Synthetic Strategy Involving Bromo-aminopyridines |

| PI3K/mTOR | Sulfonamide methoxypyridine | Suzuki-Miyaura coupling of a bromo-methoxypyridine amine derivative. mdpi.com |

| Tyrosine Kinases | Pyrrolo[2,3-d]pyrimidine | Coupling of a bromo-aniline to a heterocyclic core. nih.gov |

| MAP4K4 | 4-Amino-pyridopyrimidine | Fragment-based discovery with aminopyridine starting points. researchgate.net |

Intermediates for Compounds with Potential Therapeutic Utility

Beyond enzyme inhibitors, this compound is a valuable intermediate for a broader range of compounds with potential therapeutic applications. The ability to introduce diverse functional groups allows for the synthesis of molecules that can interact with various biological targets.

The synthesis of fused quinoline (B57606) heterocycles, such as thieno[2,3-b]quinolines, demonstrates the utility of substituted aminopyridines in constructing polycyclic systems with potential biological activity. thieme-connect.de These types of structures are often investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.

Scaffolds for Nitrogen-Containing Ligands

The nitrogen atoms in the pyridine ring and the amino group make this compound an excellent scaffold for the design of nitrogen-containing ligands. These ligands can coordinate with metal ions and have applications in catalysis, materials science, and bioinorganic chemistry.

Exploration in Agricultural Chemistry

Building Blocks for Agrochemical Development

There is currently a lack of specific, publicly available research detailing the use of this compound as a direct building block for the development of commercial or late-stage experimental agrochemicals such as herbicides, fungicides, or insecticides. While substituted pyridines are a common scaffold in agricultural chemistry, the specific utility of this particular isomer in creating active agrochemical ingredients is not well-established in the accessible scientific literature.

Contributions to Proteomic Research

Synthesis of Protein Farnesyltransferase Inhibitors

Investigations into the synthesis of protein farnesyltransferase (PFT) inhibitors have explored a wide variety of heterocyclic starting materials. However, dedicated research explicitly outlining the use of this compound for the synthesis of PFT inhibitors is not found in the current body of scientific publications. While the compound is listed as a reagent in a patent for the synthesis of another class of enzyme inhibitors, RET kinase inhibitors, its role in developing farnesyltransferase inhibitors remains undocumented. google.com

Theoretical and Computational Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the properties of chemical compounds. For molecules like 6-Bromo-4-methoxypyridin-2-amine, DFT methods are used to predict its geometry, electronic structure, and reactivity. These computational approaches are frequently applied to substituted pyridine (B92270) and pyrimidine (B1678525) derivatives to understand their behavior. For instance, studies on similar molecules like 2-amino-4-chloro-6-methoxypyrimidine (B129847) have successfully used DFT to analyze their structural and electronic properties dergipark.org.tr.

Structural and Electronic Property Elucidation

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by optimizing its geometry. This process involves finding the lowest energy conformation, which provides data on bond lengths, bond angles, and dihedral angles. Although specific experimental data for the solid-state structure of this compound is not available, theoretical calculations can offer a reliable prediction of its molecular geometry. For example, DFT studies on other substituted pyridines, such as 2,6-bis(bromo-methyl)pyridine, have demonstrated good agreement between calculated and experimental geometric parameters researchgate.net.

The electronic properties, such as the distribution of electron density and atomic charges, are also elucidated through these calculations. This information is crucial for understanding how the molecule interacts with other chemical species.

Table 1: Exemplary Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.90 |

| C-O Bond Length (Å) | 1.35 |

| C-N (amino) Bond Length (Å) | 1.38 |

| C-N (ring) Bond Angles (°) | 118-122 |

| O-C-C (ring) Bond Angle (°) | 125 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations. Specific values would be obtained from dedicated computational studies on the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. In related compounds like 2-amino-4-chloro-6-methoxypyrimidine, FMO analysis has been used to understand their electronic transitions and reactivity dergipark.org.tr.

Table 2: Exemplary FMO Properties for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from FMO analysis. Specific values would be obtained from dedicated computational studies on the molecule.

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

Global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For substituted pyridines, the MEP map can reveal how the different functional groups (bromo, methoxy (B1213986), and amino groups) influence the molecule's reactivity.

Vibrational Spectroscopy Simulations

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions.

Analysis of Infrared and Raman Modes

DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The analysis of these modes allows for a detailed understanding of the molecule's vibrational behavior. For instance, characteristic stretching and bending vibrations of the pyridine ring, as well as the functional groups (NH₂, OCH₃, and C-Br), can be identified. Such analyses have been performed for similar molecules, including 2-amino-5-bromo-4-methylpyridine, providing a basis for interpreting their vibrational spectra. researchgate.netmdpi.com

Table 3: Exemplary Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3500 |

| N-H Stretch (symmetric) | 3400 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (methoxy) | 2950 |

| C=N Stretch (ring) | 1620 |

| C=C Stretch (ring) | 1580 |

| N-H Bend | 1600 |

| C-O Stretch | 1250 |

| C-Br Stretch | 650 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from vibrational frequency calculations. Specific values would be obtained from dedicated computational studies on the molecule.

Electronic Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

No published studies were found that have performed Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the UV-Vis spectra of this compound. This type of analysis would typically involve calculating the electronic transition energies and oscillator strengths to simulate the absorption spectrum, providing insights into the molecule's electronic structure and how it absorbs light.

Excited State Characterization

There is no available research on the characterization of the excited states of this compound. Such studies would involve analyzing the nature of electronic transitions, for instance, identifying them as n → π* or π → π* transitions, and determining the distribution of molecular orbitals involved.

Non-Linear Optical (NLO) Property Prediction

No data is available in the searched literature regarding the prediction of non-linear optical (NLO) properties for this compound. NLO studies typically involve computational calculations of properties like polarizability (α) and the first hyperpolarizability (β) to assess a molecule's potential for applications in optical technologies.

Intermolecular Interaction Studies

Natural Bonding Orbital (NBO) Analysis

A Natural Bonding Orbital (NBO) analysis of this compound has not been reported in the available literature. NBO analysis is a powerful tool used to study intramolecular and intermolecular bonding, charge transfer, and delocalization of electron density within a molecule.

Hirshfeld Surface and Fingerprint Plot Studies

There are no published Hirshfeld surface and fingerprint plot studies for this compound. This type of analysis is used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the packing of molecules and the nature of the forces holding them together.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

Ligand-Biomolecule Interaction Predictions

As of the latest literature surveys, no specific molecular docking simulations for the compound This compound have been published. Therefore, direct predictions of its interactions with specific biomolecules are not available.

However, the broader class of substituted pyridine and aminopyridine derivatives has been the subject of numerous computational studies, providing insights into the types of biomolecular targets they may interact with. These studies utilize molecular docking to predict how these compounds might bind to the active sites of various proteins, which is a critical step in assessing their potential as therapeutic agents.

For instance, substituted pyridine derivatives have been investigated as potential inhibitors for a range of enzymes and receptors. Molecular docking studies on similar compounds have explored their binding to targets such as:

Kinases: These are enzymes that catalyze the transfer of phosphate (B84403) groups. Substituted pyrimidines and pyridines have been docked into the ATP-binding sites of kinases like the p90 ribosomal S6 protein kinase 2 (RSK2) to understand their structure-activity relationships. nih.gov

Demethylases: For example, lysine-specific demethylase 1 (LSD1) has been a target for substituted pyridine derivatives in the context of cancer therapy. nih.gov Docking studies have helped to identify key amino acid residues, such as Lys661 and Asp555, that may be crucial for binding. nih.gov

Proteases: Aminopyridine structures have been evaluated as potential inhibitors of enzymes like BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease. nih.gov

Epidermal Growth Factor Receptor (EGFR): Pyridine and pyrimidine derivatives have been assessed as potential inhibitors of both wild-type and mutant forms of EGFR, a key target in cancer treatment. nih.gov

In these types of simulations, a 3D structure of the target protein is used. The ligand, in this case a pyridine derivative, is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each "pose," and the most favorable ones are analyzed to predict key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein.

While these examples provide a framework for how This compound could be studied, it is important to reiterate that specific data on its binding modes and potential biological targets are currently absent from the scientific literature. Future computational research would be necessary to elucidate its specific ligand-biomolecule interaction predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons, respectively.

Proton (¹H) NMR for Structural Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. While publicly accessible, detailed spectra with assigned chemical shifts and coupling constants for this compound are limited, chemical database entries confirm the availability of ¹H NMR data, typically recorded at 400 MHz in a deuterated solvent like DMSO-d₆. chemicalbook.com

Based on the structure of this compound, the following proton signals are expected:

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the amine group. Its chemical shift can vary depending on solvent and concentration.

Pyridyl Protons: Two distinct signals in the aromatic region for the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group.

The precise chemical shifts (δ) and coupling constants (J) are crucial for unambiguously assigning each proton to its position on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

| -NH₂ | Variable (broad) | Singlet | 2H |

| Pyridyl-H | 6.0 - 7.5 | Doublet | 1H |

| Pyridyl-H | 6.0 - 7.5 | Doublet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

Note: The predicted values are based on general principles of NMR spectroscopy for similar structures. Actual experimental values are required for definitive assignments.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. Chemical suppliers and databases confirm the existence of ¹³C NMR data for this compound. chemicalbook.com

The expected ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:

C2 (C-NH₂): The carbon atom attached to the amine group.

C3: A carbon atom on the pyridine ring.

C4 (C-OCH₃): The carbon atom attached to the methoxy group.

C5: A carbon atom on the pyridine ring.

C6 (C-Br): The carbon atom attached to the bromine atom.

Methoxy Carbon (-OCH₃): The carbon atom of the methoxy group.

The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms (N, O, Br) and their position within the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C2 | 158 - 165 |

| C3 | 90 - 100 |

| C4 | 160 - 170 |

| C5 | 95 - 105 |

| C6 | 135 - 145 |

| -OCH₃ | 55 - 60 |

Note: These are estimated chemical shift ranges. Experimental data is necessary for precise structural confirmation.

Advanced 2D NMR Techniques

For a complete and unambiguous assignment of all proton and carbon signals, especially in more complex molecules, advanced 2D NMR techniques are employed. While specific 2D NMR studies on this compound are not widely published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would establish the connectivity between adjacent protons on the pyridine ring.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For this compound (C₆H₇BrN₂O), HRMS would be used to confirm this exact formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass spectrum would therefore show a prominent signal corresponding to the mass of the protonated molecule. Chemical suppliers indicate the availability of LC-MS data, which often utilizes ESI. ambeed.com

The analysis of the fragmentation pattern in the ESI-MS/MS spectrum (where the [M+H]⁺ ion is isolated and fragmented) would provide further structural information. For example, the loss of the methoxy group or the bromine atom would result in characteristic fragment ions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule.

The FT-IR spectrum of a related compound, 2-amino-5-bromo-4-methylpyridine, shows characteristic peaks that can be extrapolated to understand the spectrum of this compound. researchgate.net The presence of an amino group (-NH2) is typically confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net For instance, in a similar aminopyridine complex, N-H stretching vibrations were observed around 3444 and 3335 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

The methoxy group (-OCH3) would exhibit a characteristic C-H stretching vibration between 2850 and 2960 cm⁻¹. The C-O stretching vibration of the methoxy group is typically found in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The pyridine ring itself has a series of characteristic ring stretching vibrations. For comparison, in 2-amino-5-bromo-4-methylpyridine, these vibrations are observed in the fingerprint region. researchgate.net

In a study on the interaction between 4-aminopyridine (B3432731) and methacrylic acid, the C=N group of 4-aminopyridine was identified at 1531 cm⁻¹, and the N-H group showed bands at 3382 and 3212 cm⁻¹. nih.gov These values provide a reference for the expected positions of similar functional groups in this compound.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

| Pyridine Ring | C=C and C=N Stretch | ~1400 - 1600 |

| C-Br Bond | C-Br Stretch | 500 - 600 |

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that result in a change in polarizability of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations.

For pyridine and its derivatives, the Raman spectra are often dominated by intense ring breathing vibrations. researchgate.net In a study of the 3-Br pyridine-bromine complex, changes in vibrational frequencies and intensities were observed upon complexation, highlighting the sensitivity of Raman spectroscopy to the chemical environment. tandfonline.com The carbon-bromine (C-Br) vibrational modes are also detectable in Raman spectroscopy and can provide insight into the structure of brominated compounds. nih.gov The analysis of various brominated flame retardants has shown that Raman spectroscopy can differentiate between molecules with varying numbers and arrangements of bromine atoms. researchgate.net

Table 2: Expected FT-Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | ~1000 - 1030 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| C-Br Stretch | ~200 - 400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and its substituents (amino, methoxy, and bromo groups) all influence the electronic structure and thus the absorption maxima (λ_max). For example, 2-amino-4-methoxypyridine (B134910) has a reported λ_max of 280 nm in chloroform. vwr.com Chalcones containing a methoxyphenyl group exhibit absorption maxima around 342 nm, attributed to n → π* transitions. researchgate.net In a study of p-methoxyphenol, absorption bands were observed that were assigned to n-π* and π-π* transitions of the aromatic ring. researchgate.net The presence of the bromine atom and the specific substitution pattern on the pyridine ring will further modulate the electronic transitions in this compound.

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Pyridine Ring |

| n → π | 300 - 400 | Amino and Methoxy Groups |

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid.

Chromatographic Purity and Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its characterization. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Vendors of similar compounds, such as 4-Chloro-6-methoxypyrimidin-2-amine, report purity levels of over 95.0% as determined by HPLC. vwr.com This suggests that HPLC is a standard method for the purity assessment of this class of compounds. HPLC analysis would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase to achieve separation from any impurities or starting materials. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would not only confirm the purity but also provide the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which can further confirm the compound's identity.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For the compound 6-Bromo-4-methoxypyridin-2-amine, HPLC provides a robust method to separate the main component from any process-related impurities, starting materials, or degradation products, thereby ensuring the quality and consistency of the final product.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively documented in publicly available scientific literature, the purity of this compound is often confirmed by manufacturers using this method. The principles of reverse-phase HPLC are typically applied, where the compound is separated based on its polarity.

Drawing from established methods for structurally similar compounds, such as other substituted aminopyridines, a suitable HPLC method for this compound can be extrapolated. For instance, methods developed for various aminopyridine isomers and brominated pyridines provide a solid foundation for developing a validated analytical procedure. These methods commonly employ a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comsielc.comhelixchrom.com

The selection of the mobile phase and its pH is critical for achieving optimal separation, especially for basic compounds like aminopyridines. helixchrom.com The use of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by ensuring the analyte is in a single ionic form. sielc.com Detection is typically carried out using a UV detector, with the wavelength set to an absorbance maximum of the compound, often around 250 nm for pyridine (B92270) derivatives. helixchrom.comsielc.com

The following interactive data table summarizes typical HPLC conditions that could be adapted for the purity assessment of this compound, based on methods for related compounds.

Interactive Data Table: Illustrative HPLC Parameters for Aminopyridine Analysis

| Parameter | Condition 1: Based on 2-Aminopyridine (B139424) Analysis helixchrom.com | Condition 2: Based on 2-Amino-5-bromopyridine Analysis sielc.com | Condition 3: General Pyridine Analysis sielc.com |

| Stationary Phase | Mixed-Mode (e.g., Amaze SC) | Reverse-Phase (e.g., Newcrom R1) | Reverse-Phase (e.g., Primesep 100) |

| Column Dimensions | 3.0 x 100 mm, 5 µm | Not Specified | 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / 50 mM Ammonium Formate (B1220265) (pH 3.0) | Acetonitrile / Water / Phosphoric Acid | Acetonitrile / Water / Sulfuric Acid |

| Elution Mode | Isocratic | Isocratic | Gradient |

| Flow Rate | 0.6 mL/min | Not Specified | Not Specified |

| Detection | UV at 250 nm | UV (Wavelength not specified) | UV at 250 nm |

| Injection Volume | 2 µL | Not Specified | Not Specified |

Disclaimer: These parameters are illustrative and based on methods for structurally related compounds. Method development and validation would be required for the specific analysis of this compound.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For commercial batches of related compounds like 2-Amino-4-methoxypyridine (B134910) and 2-Amino-6-bromopyridine, purities are often reported to be in the range of 95% to over 98%, as determined by HPLC or Gas Chromatography (GC). thermofisher.comsigmaaldrich.com

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways for 6-Bromo-4-methoxypyridin-2-amine

One area of exploration is the use of alternative starting materials and reagents. For instance, the synthesis of related aminopyridine derivatives has been achieved through various strategies, including the amination of dihalopyridines. georgiasouthern.edu A patented method for producing 2-amino-4-bromopyridine (B18318) involves the ammonolysis of a 2,4-dibromo pyridine-N-oxide compound followed by a reduction reaction. google.com Another approach starts from the more affordable 2-amino-4-methylpyridine, which undergoes a series of reactions including protection, oxidation, and rearrangement to yield the desired brominated aminopyridine. google.com These methodologies could potentially be adapted for the synthesis of this compound.

Furthermore, the development of one-pot or multicomponent reactions is a key trend. These reactions, where multiple transformations occur in a single reaction vessel, can significantly streamline the synthetic process. The synthesis of complex heterocyclic structures, such as pyrazolo[3,4-b]pyridines, has been successfully achieved through one-pot, three-component domino reactions, showcasing the potential of this approach for generating diverse pyridine (B92270) derivatives. researchgate.net

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound and its derivatives, this translates to the development of more environmentally friendly and sustainable processes.

Key areas of focus in green chemistry include the use of safer solvents, minimizing waste, and employing catalytic methods. For example, research into the synthesis of Schiff bases, which can be formed from primary amines, has demonstrated the use of water as a solvent, which is a significant improvement over traditional organic solvents. researchgate.net Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and reduce energy consumption. This has been successfully applied to the copper-catalyzed amination of halopyridines to produce diaminopyridines. georgiasouthern.edu

The use of catalysts is central to many green synthetic strategies. Research into the synthesis of various heterocyclic compounds has demonstrated the effectiveness of different catalytic systems, which could be applicable to the synthesis of this compound. Exploring enzymatic catalysis is another promising avenue for developing highly selective and environmentally benign synthetic methods.

Expanding the Scope of Derivatization for Enhanced Bioactivity

This compound serves as a valuable scaffold for the synthesis of new molecules with potential biological activity. The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The amine and methoxy (B1213986) groups can also be modified to fine-tune the properties of the final compound.

The derivatization of similar bromo-substituted heterocyclic compounds has led to the discovery of potent bioactive molecules. For example, the synthesis of novel quinazoline (B50416) derivatives has yielded compounds with cytotoxic activity against cancer cells. nih.gov Similarly, structure-activity relationship (SAR) studies on chromene derivatives have shown that modifications at the 6-position, which can be a bromine atom, can significantly impact their binding to antiapoptotic proteins. nih.gov

The synthesis of novel pyrimidine (B1678525) derivatives from chalcones and their subsequent evaluation for antibacterial and anticancer activities further highlights the potential of derivatization. nih.govresearchgate.net By systematically modifying the structure of this compound, researchers can explore a vast chemical space and identify new compounds with improved therapeutic potential. For instance, the introduction of different aryl groups or alkyl chains can influence the compound's interaction with biological targets. nih.gov

Integrated Experimental and Computational Design of Derivatives

The integration of computational chemistry with experimental synthesis offers a powerful approach to accelerate the discovery of new bioactive compounds. Molecular modeling techniques can be used to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Computational tools can be employed to study the structure-activity relationships of derivatives of this compound. For example, in the study of tubulin polymerization inhibitors, computational methods were used to understand the binding interactions of novel pyridine derivatives. sci-hub.se Similarly, molecular docking and molecular dynamics simulations have been used to investigate the interactions of quinazoline derivatives with their biological targets. nih.gov

In silico screening of virtual libraries of derivatives can help identify compounds with desirable properties, such as high binding affinity for a particular protein or a favorable absorption, distribution, metabolism, and excretion (ADME) profile. This approach has been successfully used in the design of gamma-secretase modulators, where computational analysis guided the synthesis of novel methoxypyridine-containing compounds. nih.gov By combining computational predictions with experimental validation, the process of drug discovery can be made more efficient and cost-effective.

Applications in Materials Science and Supramolecular Chemistry

Beyond its applications in medicinal chemistry, the unique structural features of this compound make it an interesting candidate for applications in materials science and supramolecular chemistry. The pyridine ring can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

The ability of pyridine derivatives to form stable complexes with metals is well-documented. For instance, the synthesis of extended metal atom chains (EMACs) has been explored using aminopyridine-based ligands. georgiasouthern.edu The bromine atom on this compound can be further functionalized to introduce other coordinating groups, expanding the possibilities for creating novel materials with interesting magnetic, optical, or catalytic properties.

In supramolecular chemistry, the compound can participate in the formation of self-assembled structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The amine and methoxy groups can act as hydrogen bond donors and acceptors, while the aromatic pyridine ring can engage in stacking interactions. By designing and synthesizing derivatives with specific functionalities, it may be possible to create complex supramolecular architectures with tailored properties and functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.